Home > Products > Screening Compounds P102442 > 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine - 2034328-25-9

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Catalog Number: EVT-2845969
CAS Number: 2034328-25-9
Molecular Formula: C14H21N5O2
Molecular Weight: 291.355
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. []

Relevance: While structurally distinct from (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, Imatinib shares the key structural feature of a 4-methylpiperazine moiety. This shared substructure suggests potential overlap in their binding interactions with biological targets. []

((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841)

Compound Description: PF-06700841 is a dual inhibitor of JAK1 and TYK2, two kinases involved in cytokine signaling pathways. It exhibits efficacy in treating autoimmune diseases by interfering with pro-inflammatory cytokine signaling. []

Relevance: PF-06700841 and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone share a common structural motif: a pyrimidine ring substituted with an amino group at the 2-position. This shared feature points to a potential for similar interactions within the kinase binding pockets, although their overall structures differ. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor with promising antitumor activity against hematological malignancies. It demonstrates the ability to arrest the cell cycle and induce apoptosis. []

Relevance: Compound 37d and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone both feature a pyrimidine ring directly linked to a 4-methylpiperazine group. This structural similarity, alongside the presence of additional aromatic systems in both molecules, suggests a possible connection in their interactions with kinase targets. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor, demonstrating potential as an anticancer agent. It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when used in combination with osimertinib. []

Relevance: Similar to PF-06700841, AZD4205 possesses a pyrimidine ring with an amino substituent at the 2-position. Additionally, both AZD4205 and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone contain a 4-methylpiperazine unit. These common features suggest that both compounds might share a similar binding mode with certain kinase targets. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 is a dual inhibitor of FLT3 and CDK kinases. It exhibits potent antiproliferative activity against AML cells and demonstrates promising efficacy in an AML xenograft mouse model. []

Relevance: FN-1501 and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone share a key structural component: a 4-methylpiperazine ring linked to a methylene group. This common motif might be crucial for their interactions with kinase targets, despite the differences in their overall structures. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound, developed from a library of PDE5 inhibitors, acts as a highly selective PDE10A inhibitor, suggesting potential in treating psychosis. Its structure was optimized for improved brain penetration and efficacy in a rat conditioned avoidance response test. []

Relevance: Both this compound and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone belong to the broader class of pyrimidine derivatives, sharing the central pyrimidine ring system. While their substitution patterns differ significantly, this shared core structure highlights their common origin and potential for similar chemical reactivity. []

(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

Compound Description: PDM-042 is a potent, selective, and orally active PDE10A inhibitor with good brain penetration. It exhibits antipsychotic-like effects in rat models of schizophrenia, making it a potential therapeutic agent for the disorder. []

Relevance: This compound and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone both contain a pyrimidine ring substituted with a pyrrolidine ring at the 2-position. This shared structural feature might play a role in their interaction with biological targets, though their overall structures and biological activities differ. []

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (Compound 4)

Compound Description: Compound 4 is a pyrazolo[3,4-d]pyrimidine derivative designed to enhance cytotoxic activity. It exhibits cytotoxic activity against various cancer cell lines and shows potent inhibitory activity against fibroblast growth factor receptor (FGFR). [, ]

Relevance: Although structurally distinct from (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone), Compound 4 shares the characteristic pyrimidine ring** present in the target compound. This shared scaffold, despite different substitutions, suggests they might belong to the same chemical class and exhibit some overlapping chemical properties. [, ]

(5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (Compound 5c)

Compound Description: Compound 5c is a potent anticonvulsant agent that acts as a sodium channel blocker. It shows significantly higher potency and a better safety profile compared to the reference drug phenytoin in preclinical studies. []

Relevance: While structurally different from (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone), Compound 5c shares a key structural feature: a pyrrolidine ring directly attached to a carbonyl group (C=O)**. This common motif suggests a potential for similar interactions with specific biological targets, although their overall structures and activities differ. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide. It exhibits excellent fungicidal activities, surpassing commercial fungicides like diflumetorim in potency, and displays low toxicity to rats. []

Relevance: HNPC-A9229 and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone share the pyrimidine-4-amine scaffold, indicating they belong to the same chemical class. This shared core structure, despite different substituents, suggests they might exhibit some overlapping physicochemical properties and biological activities. []

3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that was investigated for the treatment of type 2 diabetes. It demonstrated favorable pharmacological properties in preclinical studies. [, , ]

Relevance: Both PF-00734200 and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone contain a pyrimidine ring as a central element in their structures. This shared scaffold, even with different substitution patterns, suggests they could belong to the same broad chemical class and potentially share some physicochemical properties. [, , ]

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A). It has shown promising procognitive effects in rodent models and is being investigated as a potential treatment for cognitive disorders. []

Relevance: PF-04447943 and (4-Methylpiperazin-1-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone share a common structural motif: a pyrimidine ring connected to a pyrrolidine ring. This shared structural element, despite the differences in their overall structures, suggests they might interact with certain biological targets in a similar manner. []

Properties

CAS Number

2034328-25-9

Product Name

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone

Molecular Formula

C14H21N5O2

Molecular Weight

291.355

InChI

InChI=1S/C14H21N5O2/c1-17-6-8-18(9-7-17)14(20)19-5-3-12(10-19)21-13-2-4-15-11-16-13/h2,4,11-12H,3,5-10H2,1H3

InChI Key

LXXUPPYUFQDZFJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.